Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate
Description
Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3-chloro-4-fluorophenyl group and at position 5 with an ethyl ester. The 1,2,4-oxadiazole ring is a five-membered aromatic system containing two nitrogen atoms and one oxygen atom, known for its metabolic stability and utility in drug discovery.
Properties
Molecular Formula |
C11H8ClFN2O3 |
|---|---|
Molecular Weight |
270.64 g/mol |
IUPAC Name |
ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate |
InChI |
InChI=1S/C11H8ClFN2O3/c1-2-17-11(16)10-14-9(15-18-10)6-3-4-8(13)7(12)5-6/h3-5H,2H2,1H3 |
InChI Key |
IMBGNBPGXWWUQF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=CC(=C(C=C2)F)Cl |
Origin of Product |
United States |
Preparation Methods
Amidoxime and Ethyl Ester Cyclization Method
The most common synthetic route involves the cyclization of an amidoxime intermediate derived from 3-chloro-4-fluorobenzonitrile with ethyl 3-oxopropanoate or its derivatives.
Step 1: Amidoxime Formation
Hydroxylamine hydrochloride reacts with 3-chloro-4-fluorobenzonitrile under basic conditions (e.g., in ethanol with sodium acetate) to form the corresponding amidoxime.Step 2: Cyclization
The amidoxime is then reacted with ethyl chlorooxoacetate or ethyl 3-oxopropanoate under reflux in the presence of a base such as pyridine or triethylamine to induce cyclodehydration, forming the 1,2,4-oxadiazole ring.Step 3: Purification
The crude product is purified by silica gel column chromatography using ethyl acetate/petroleum ether mixtures, yielding the target compound with purity exceeding 90%.
Advantages: This method uses readily available starting materials and provides good yields (~60-90%) depending on reaction conditions.
Limitations: Requires careful control of reaction temperature and time to avoid side reactions; purification can be time-consuming.
One-Pot Amidoxime and Carboxylic Acid Activation
A more streamlined approach involves the one-pot reaction of amidoximes with carboxylic acids activated in situ by reagents such as Vilsmeier reagents or carbodiimides (e.g., EDC, DCC).
Procedure:
The amidoxime and 3-chloro-4-fluorobenzoic acid are mixed with an activating agent (e.g., EDC) and catalytic DMAP in an appropriate solvent (dichloromethane or acetonitrile) at room temperature or mild heating.Outcome:
This method yields the oxadiazole product directly, often with good to excellent yields (61–93%), and simplifies purification due to fewer by-products.
Advantages: One-pot synthesis reduces reaction steps and solvent use, enhancing efficiency and environmental friendliness.
Limitations: Some carboxylic acids may be less reactive or require longer reaction times; coupling reagents can be costly.
Microwave-Assisted Synthesis
Microwave irradiation has been applied to accelerate the cyclization of amidoximes with acyl chlorides or esters.
Conditions:
Amidoxime and ethyl chlorooxoacetate are irradiated in the presence of a base and catalyst (e.g., K2CO3) under microwave heating for a few minutes.Results:
This approach achieves high yields in significantly reduced reaction times (minutes vs. hours) and allows for simpler purification.
Advantages: Environmentally friendly due to reduced solvent use and energy consumption; high efficiency.
Limitations: Requires specialized microwave reactors; scale-up can be challenging.
Benzylation of Preformed Oxadiazole Core
In some protocols, the oxadiazole ring is first formed, then substituted at the 3-position with a 3-chloro-4-fluorophenyl group via nucleophilic substitution or coupling reactions.
Typical Reaction:
The ethyl 1,2,4-oxadiazole-5-carboxylate intermediate is reacted with 3-chloro-4-fluorobenzyl halide (e.g., bromide) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide.Yield and Purification:
Benzylation yields are moderate (~65%), with purification by silica gel chromatography to achieve >90% purity.
Advantages: Allows late-stage functionalization and structural diversity.
Limitations: Requires pre-synthesized oxadiazole; benzyl halides may be sensitive or expensive.
Comparative Data Table of Preparation Methods
| Method | Key Reagents/Conditions | Reaction Time | Yield (%) | Purification Method | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Amidoxime + Ethyl Ester Cyclization | Hydroxylamine, 3-chloro-4-fluorobenzonitrile, ethyl chlorooxoacetate, pyridine | Several hours (reflux) | 60–90 | Silica gel chromatography | Readily available reagents; good yields | Longer reaction time; purification required |
| One-Pot Amidoxime + Activated Acid | Amidoxime, 3-chloro-4-fluorobenzoic acid, EDC, DMAP | Few hours | 61–93 | Simple extraction and chromatography | One-pot; fewer steps; good yields | Cost of coupling reagents |
| Microwave-Assisted Cyclization | Amidoxime, ethyl chlorooxoacetate, K2CO3, microwave | Minutes (5–15 min) | 70–90 | Chromatography | Fast; energy efficient; green chemistry | Requires microwave equipment |
| Benzylation of Oxadiazole Core | Oxadiazole intermediate, 3-chloro-4-fluorobenzyl bromide, K2CO3, DMF | Several hours | ~65 | Silica gel chromatography | Late-stage functionalization | Moderate yield; sensitive reagents |
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro and fluoro substituents on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor in various industrial processes
Mechanism of Action
The mechanism of action of Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate involves its interaction with specific molecular targets. The chloro and fluoro substituents can enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
Structural and Electronic Comparisons
Key Structural Analogues :
- Electronic Effects :
- The 3-chloro-4-fluorophenyl group in the target compound combines electron-withdrawing Cl (σₚ = 0.23) and F (σₚ = 0.06) substituents, creating a polarized aromatic system. This contrasts with the purely electron-withdrawing CF₃ group (σₚ = 0.54) in the trifluoromethyl analogue, which significantly lowers electron density on the oxadiazole ring .
- The hydroxyl and methoxy groups in compound 47 () introduce hydrogen-bonding capabilities, altering solubility and target interactions compared to halogenated derivatives .
Physicochemical Properties
Boiling Point and Solubility :
- Ethyl 3-phenyl-1,2,4-oxadiazole-5-carboxylate (CAS 37760-54-6) has a boiling point of 342.9°C and a density of 1.223 g/cm³ . The chloro- and fluoro-substituted derivatives likely exhibit higher boiling points due to increased molecular weight and dipole moments.
- The trifluoromethyl analogue (CAS 886361-32-6) has enhanced lipophilicity (logP ≈ 3.5 estimated), favoring membrane permeability but reducing aqueous solubility .
Stability :
- Halogenated derivatives (Cl, F) are generally stable under standard conditions but may decompose at high temperatures or in the presence of strong oxidizing agents .
Biological Activity
Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate is a synthetic compound belonging to the oxadiazole class, known for its diverse biological activities. This compound features a five-membered ring structure containing two nitrogen atoms and one oxygen atom, with chloro and fluoro substituents on the phenyl ring. These substituents significantly influence its chemical reactivity and biological properties, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C₁₁H₈ClFN₂O₃
- Molecular Weight : 270.64 g/mol
- Structural Features :
- Contains halogen atoms (Cl and F), which enhance lipophilicity and metabolic stability.
- The oxadiazole ring structure contributes to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₈ClFN₂O₃ |
| Molecular Weight | 270.64 g/mol |
| Key Substituents | Chlorine (Cl), Fluorine (F) |
| Biological Class | Antimicrobial, Anticancer |
Antimicrobial Properties
Research has indicated that this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The presence of halogen substituents is believed to enhance this activity by improving the compound's interaction with microbial cell membranes.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines, including:
- MCF-7 (human breast adenocarcinoma)
- U-937 (human acute monocytic leukemia)
- A549 (human lung carcinoma)
The mechanism of action appears to involve the activation of apoptotic pathways, as indicated by increased levels of p53 and caspase-3 cleavage in treated cells. The structure–activity relationship (SAR) studies suggest that the presence of the chloro group is crucial for eliciting antiproliferative effects.
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of this compound:
-
Cytotoxicity Studies :
- Compounds derived from the oxadiazole class were tested against various cancer cell lines. The IC50 values for this compound were found to be comparable to established chemotherapeutic agents like doxorubicin.
Cell Line IC50 Value (µM) Reference Compound MCF-7 15.63 Tamoxifen U-937 10.38 Doxorubicin -
Apoptosis Induction :
- Flow cytometry assays confirmed that treatment with this compound leads to significant apoptosis in cancer cells in a dose-dependent manner.
-
Molecular Docking Studies :
- Docking simulations revealed strong hydrophobic interactions between the compound and target proteins involved in apoptosis regulation, indicating a potential pathway for therapeutic action.
Q & A
Basic Research Questions
Q. What are the key synthetic routes for Ethyl 3-(3-chloro-4-fluorophenyl)-1,2,4-oxadiazole-5-carboxylate, and how are intermediates characterized?
- Synthesis : The compound is typically synthesized via cyclization reactions between substituted amidoximes and activated carboxylic acid derivatives (e.g., ethyl chlorooxoacetate). Precursors like 3-chloro-4-fluorobenzamide oxime are prepared under reflux conditions in ethanol .
- Characterization : Intermediates and final products are confirmed via NMR (e.g., H and C for aromatic protons and ester groups), mass spectrometry (for molecular ion peaks), and elemental analysis (C, H, N content) .
Q. What spectroscopic techniques are critical for structural elucidation of this oxadiazole derivative?
- NMR : Distinguishes substituent patterns (e.g., fluorine and chlorine coupling in F NMR, aromatic splitting in H NMR).
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., SHELX software for refinement ).
- IR spectroscopy : Confirms functional groups (C=O ester stretch at ~1700 cm, oxadiazole ring vibrations at ~1600 cm) .
Q. What baseline biological activities are reported for this compound?
- Antimicrobial : Moderate activity against Gram-positive bacteria (MIC ~25 µg/mL) via membrane disruption .
- Anticancer : IC values of 10–50 µM in breast cancer cell lines, attributed to tubulin binding .
Advanced Research Questions
Q. How can reaction yields be optimized for the synthesis of this compound, and what factors contribute to variability?
- Parameters :
- Temperature : Cyclization proceeds optimally at 80–100°C; higher temperatures risk decomposition .
- Solvent polarity : DMF or THF improves solubility of hydrophobic intermediates .
- Catalysts : Use of DBU (1,8-diazabicycloundec-7-ene) enhances cyclization efficiency by 20–30% .
Q. How should researchers resolve contradictions in bioactivity data across studies?
- Substituent effects : The 3-chloro-4-fluorophenyl group’s electron-withdrawing nature enhances tubulin binding but reduces solubility, impacting in vivo efficacy .
- Assay variability : Standardize protocols (e.g., MTT assay incubation time, cell line selection) and validate via dose-response curves .
- Computational validation : Molecular docking (AutoDock Vina) predicts binding affinity to β-tubulin (ΔG ≈ -9.2 kcal/mol) .
Q. What strategies are recommended for studying the compound’s mechanism of action in cancer cells?
- Target identification : Use pull-down assays with biotinylated analogs or CRISPR-Cas9 screens to identify interacting proteins .
- Pathway analysis : Transcriptomics (RNA-seq) reveals downregulation of cyclin D1 and upregulation of pro-apoptotic Bax .
- In vivo models : Xenograft studies in mice (dose: 50 mg/kg, i.p.) show tumor volume reduction by 60–70% over 21 days .
Q. How can researchers assess the compound’s metabolic stability and degradation pathways?
- In vitro assays : Liver microsomal stability tests (e.g., rat CYP450 isoforms) identify primary metabolites via LC-MS/MS .
- Degradation products : Hydrolysis of the ester group generates the carboxylic acid derivative under alkaline conditions (pH >10) .
Methodological Recommendations
- Crystallography : Use SHELXL for refinement of X-ray data to resolve disorder in the fluorophenyl ring .
- Bioactivity Validation : Combine in vitro assays with zebrafish toxicity models (LC >100 µM) to prioritize candidates .
- Stability Studies : Store the compound at -20°C under argon to prevent ester hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
